molecular formula C12H18N2O2 B2354639 Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2248300-67-4

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B2354639
CAS No.: 2248300-67-4
M. Wt: 222.288
InChI Key: CIECCCYGBAOYAD-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the indolizine core.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving indolizine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolizine core can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can lead to the inhibition or activation of enzymes, receptors, or other proteins, resulting in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound shares a similar structure but has a hydroxyl group at the 5-position, which can influence its reactivity and biological activity.

    Ethyl 2-(dimethylaminomethyl)-5-hydroxy-1H-indole-3-carboxylate: This derivative has a dimethylaminomethyl group, which can enhance its solubility and interaction with biological targets.

Uniqueness

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroindolizine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-7-9(8-13)14-6-4-3-5-11(10)14/h7H,2-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECCCYGBAOYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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